Product packaging for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol(Cat. No.:)

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol

Cat. No.: B13895111
M. Wt: 275.04 g/mol
InChI Key: CPARWHGMMZBEIS-UHFFFAOYSA-N
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Description

(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a high-value chemical building block for research and development. This compound features a furo[3,2-c]pyridine core, a privileged heterocyclic scaffold in medicinal chemistry, functionalized with a methanol group and a iodine atom at the 7-position . The iodine substituent makes this molecule a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecules for pharmaceutical and materials science research . The hydroxymethyl group offers a handle for further derivatization, allowing researchers to create amides, esters, or ethers to explore structure-activity relationships. As a key synthetic precursor, it is primarily used in the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO2 B13895111 (7-Iodofuro[3,2-c]pyridin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

(7-iodofuro[3,2-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6INO2/c9-7-3-10-2-5-1-6(4-11)12-8(5)7/h1-3,11H,4H2

InChI Key

CPARWHGMMZBEIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C(C=NC=C21)I)CO

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of 1H (proton) and 13C NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, revealing connectivity and stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is expected to show distinct signals for each unique proton. The aromatic region would feature signals for the protons on the pyridine (B92270) and furan (B31954) rings. The proton on the furan ring (H-3) would likely appear as a singlet. The two protons on the pyridine ring (H-4 and H-6) would present as doublets due to coupling with each other. The presence of the electron-withdrawing iodine atom at the 7-position would influence the chemical shift of the adjacent H-6 proton, likely shifting it downfield. The aliphatic region would be characterized by a singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group and a broad singlet for the hydroxyl (-OH) proton, which can exchange with deuterated solvents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals would be expected for the eight carbon atoms. The chemical shifts would differentiate the carbons of the fused heterocyclic core from the methylene (B1212753) carbon of the methanol (B129727) substituent. The carbon atom bonded to the iodine (C-7) would show a characteristic shift at a relatively lower field compared to the other aromatic carbons.

2D NMR Techniques: To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would confirm the coupling between the H-4 and H-6 protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum. Such detailed analyses are standard for characterizing novel furo[3,2-c]pyridine (B1313802) derivatives. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm. Data is hypothetical and based on analysis of structurally similar compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-CH₂OH~4.7 (s, 2H)~58.0
2-CH₂OH broad s, 1H-
3~6.8 (s, 1H)~105.0
3a-~145.0
4~7.5 (d, J≈5.5 Hz, 1H)~118.0
6~8.4 (d, J≈5.5 Hz, 1H)~150.0
7-~95.0
7a-~142.0
C-2-~158.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition of the parent molecule. For this compound (C₈H₆INO₂), the calculated monoisotopic mass is 289.9443 Da. An experimental HR-MS (e.g., ESI-TOF) result matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. This technique is routinely used in the characterization of new furo[3,2-c]pyridine derivatives to confirm their successful synthesis. semanticscholar.org

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry provides information about the compound's structure through analysis of its fragmentation pattern. For this compound, characteristic fragments would be expected from the loss of the hydroxymethyl group (-CH₂OH), the iodine atom (I•), or other small neutral molecules. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although the compound might require derivatization to increase its volatility. nih.gov

Table 2: Predicted HR-MS Data for this compound

Ion FormulaCalculated m/zAnalysis Type
[C₈H₆INO₂ + H]⁺290.9521ESI-Positive
[C₈H₆INO₂ + Na]⁺312.9341ESI-Positive

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would be observed just below 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ would contain absorptions corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. A distinct C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹. The presence of these key bands provides strong evidence for the proposed structure. semanticscholar.org

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Alcohol (O-H)3400-3200 (broad)Stretch
Aromatic (C-H)3100-3000Stretch
Aliphatic (C-H)2950-2850Stretch
Aromatic (C=C, C=N)1600-1450Stretch
Alcohol (C-O)~1050Stretch
Furan Ether (C-O-C)~1100Stretch

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, a successful crystallographic analysis would confirm the connectivity of the furo[3,2-c]pyridine ring system and the positions of the iodo and hydroxymethyl substituents. It would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the supramolecular architecture. While a crystal structure for this specific molecule is not publicly available, this method is the gold standard for the structural confirmation of related heterocyclic systems. acs.org

Chromatographic Techniques (e.g., HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are crucial for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor a reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for determining the purity of a non-volatile solid compound like this compound. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (typically a mixture of acetonitrile (B52724) or methanol and water), a chromatogram is produced. The purity is determined by the area percentage of the main product peak relative to any impurity peaks. A purity level of >95% or higher is typically required for subsequent applications. researchgate.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polarity and potentially lower volatility of the target molecule, GC analysis might be less straightforward than HPLC. However, it could be made feasible by converting the polar alcohol group to a less polar derivative (e.g., a silyl (B83357) ether) prior to analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for the molecular system, providing insights into electron distribution, molecular orbitals, and bonding characteristics. Methods like Hartree-Fock (HF) and post-HF methods are often employed, but Density Functional Theory (DFT) has become particularly popular due to its balance of accuracy and computational cost. researchgate.netniscpr.res.in

For (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, these calculations would reveal the distribution of electron density, highlighting the electronegative character of the oxygen, nitrogen, and iodine atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.

Illustrative Data Table: Calculated Electronic Properties

Property Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the reactivity and reaction mechanisms of organic molecules. nih.govresearchgate.net By calculating the electron density, DFT can predict various reactivity descriptors. For this compound, DFT studies would likely employ a functional such as B3LYP with a suitable basis set to optimize the molecule's geometry and calculate its electronic properties. niscpr.res.in

DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, DFT can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of potential chemical transformations. rsc.org Studies on related pyridine (B92270) derivatives have utilized DFT to investigate interactions and reaction mechanisms successfully. nih.govresearchgate.net

Illustrative Data Table: DFT-Calculated Reactivity Descriptors

Descriptor Value Implication
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 1.2 eV Energy released upon gaining an electron
Electronegativity (χ) 3.85 eV Tendency to attract electrons

Note: The data in this table is illustrative and based on general principles of DFT calculations for organic molecules.

Conformational Analysis and Energy Minimization

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms, particularly the rotation around the C-C bond connecting the furan (B31954) ring to the methanol (B129727) group.

Computational methods can be used to perform a systematic search of the conformational space to find the most stable conformers (energy minima). This is typically done by rotating the flexible bonds in the molecule and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformations. For a related furo[3,2-c]pyridine (B1313802) derivative, temperature-dependent NMR measurements and DFT calculations were used to determine the energy difference between conformers and the rotational barrier. DFT calculations can provide optimized geometries and relative energies of different conformers. rsc.org

Illustrative Data Table: Relative Energies of Conformers

Conformer Dihedral Angle (°C-C-O-H) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 60 0.00 75
2 180 1.20 20

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating a typical outcome of a conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. rsc.orgmdpi.com

To predict the NMR spectrum of this compound, its geometry would first be optimized using a method like DFT. Then, the GIAO calculation would be performed on the optimized structure. The calculated chemical shifts are often scaled using empirical factors to improve agreement with experimental data. mdpi.com Such predictions are crucial for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

Proton Predicted δ (ppm) Experimental δ (ppm)
H (on -CH₂OH) 4.80 4.75
H (furan ring) 7.10 7.05
H (pyridine ring) 8.20 8.15

Note: The data in this table is for illustrative purposes. Predicted values are based on typical accuracies of GIAO calculations, and experimental values are hypothetical.

Molecular Dynamics Simulations in Complex Chemical Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. This can reveal information about the molecule's conformational flexibility, its interactions with solvent molecules (e.g., water), and its binding mode to a protein target. For instance, MD simulations could be used to study how the molecule diffuses through a cell membrane or how it remains stable within the active site of an enzyme. Such simulations are invaluable in drug design and materials science. rsc.org

Role of 7 Iodofuro 3,2 C Pyridin 2 Yl Methanol As a Versatile Synthetic Building Block

Precursor for Diversely Functionalized Furo[3,2-c]pyridine (B1313802) Derivatives

The inherent reactivity of the iodo and hydroxymethyl groups in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol allows for a multitude of chemical transformations, making it an ideal starting material for generating a library of functionalized furo[3,2-c]pyridine derivatives. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 7-position.

Subsequent modifications of the hydroxymethyl group, such as oxidation to an aldehyde or conversion to other functional groups, further expand the synthetic possibilities. This dual reactivity allows for a modular approach to the synthesis of novel compounds with tailored electronic and steric properties. For instance, the iodo-group can be exploited in Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl moieties. mdpi.com

The following table summarizes some of the key transformations of this compound:

Reagent/CatalystReaction TypeResulting Functional Group at C7
Arylboronic acid, Pd catalystSuzuki-Miyaura CouplingAryl
Alkyne, Pd/Cu catalystSonogashira CouplingAlkynyl
Amine, Cu catalystBuchwald-Hartwig AminationAmino
Organotin reagent, Pd catalystStille CouplingAlkyl/Aryl

Utility in the Construction of Complex Heterocyclic Systems

Beyond its use as a precursor for simple derivatives, this compound serves as a crucial intermediate in the synthesis of more complex, polycyclic heterocyclic systems. The furo[3,2-c]pyridine scaffold itself is a key pharmacophore found in numerous biologically active molecules. The ability to further elaborate on this core structure opens avenues for the discovery of new therapeutic agents.

The strategic placement of the iodo and hydroxymethyl groups facilitates intramolecular cyclization reactions, leading to the formation of novel ring systems. For example, after conversion of the hydroxymethyl group to a suitable nucleophile, an intramolecular Heck reaction can be employed to forge a new carbon-carbon bond between the 2- and 7-positions, leading to bridged or fused ring systems.

Furthermore, the furopyridine moiety can act as a diene or dienophile in cycloaddition reactions, providing access to complex polycyclic architectures. The development of synthetic routes to tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reactions highlights the versatility of the furan (B31954) ring in constructing fused heterocyclic systems. nih.gov

Applications in Materials Science

The unique photophysical and electronic properties of the furo[3,2-c]pyridine core have garnered significant interest in the field of materials science. Derivatives of this compound are being explored as precursors for novel organic light-emitting diode (OLED) components and photosensitizers.

The ability to tune the electronic properties of the furo[3,2-c]pyridine system through substitution at the 7-position allows for the rational design of materials with specific emission wavelengths and quantum efficiencies. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO energy gap of the molecule, thereby influencing its color and luminescence. A series of furo[3,2-c]pyridine derivatives have been prepared and their photophysical properties compared, demonstrating the potential of this scaffold in developing new materials. semanticscholar.org

The following table outlines potential applications in materials science:

Application AreaDesired PropertyRole of this compound
Organic Light-Emitting Diodes (OLEDs)Tunable emission, high quantum yieldPrecursor to emissive layer materials
PhotosensitizersStrong absorption in the visible region, efficient intersystem crossingPrecursor to photosensitizing dyes for photodynamic therapy or solar cells
Organic SemiconductorsHigh charge carrier mobilityBuilding block for electron-transporting materials

Development of New Synthetic Pathways and Methodologies

The exploration of the reactivity of this compound has not only led to the synthesis of new molecules but has also spurred the development of novel synthetic methodologies. The challenges associated with the selective functionalization of this heterocycle have prompted chemists to devise new and efficient catalytic systems and reaction conditions.

For example, the development of cascade reactions involving an initial cross-coupling at the 7-position followed by an intramolecular cyclization involving the 2-hydroxymethyl group represents a powerful strategy for the rapid construction of complex molecular architectures from a simple starting material. These one-pot procedures are highly atom-economical and environmentally friendly compared to traditional multi-step syntheses. The synthesis of various furo[3,2-c]pyridine derivatives has been achieved through an efficient cascade process involving Sonogashira reactions followed by a 5-endo-dig cyclization. semanticscholar.org The development of such innovative synthetic routes is a testament to the versatility of this compound as a synthetic building block.

Q & A

Q. What are the primary synthetic routes for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol?

The synthesis typically involves regioselective iodination of the furopyridine core followed by reduction. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid at 60–80°C, analogous to methods for fluorinated pyridine derivatives . Subsequent reduction of a carbonyl intermediate (e.g., using LiAlH₄ or NaBH₄) yields the methanol derivative. Careful control of reaction stoichiometry and temperature is critical to avoid over-iodination or side reactions .

Q. How is structural characterization of this compound performed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL and WinGX are used for refinement, while ORTEP aids in visualizing anisotropic displacement parameters. NMR analysis (¹H, ¹³C, and ¹⁹F if applicable) should account for iodine’s quadrupolar relaxation effects, which may broaden signals or split peaks. High-resolution mass spectrometry (HRMS) and IR spectroscopy complement structural validation .

Q. What solvents and storage conditions are recommended for stability?

The compound is likely hygroscopic due to the methanol moiety. Anhydrous DMSO or DMF is recommended for dissolution, while storage under inert gas (N₂ or Ar) at –20°C in amber vials minimizes degradation. Stability studies under varying pH and temperature can identify optimal conditions .

Advanced Research Questions

Q. How can regioselective iodination be optimized to minimize byproducts?

Computational modeling using density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electron density distribution, identifying reactive sites on the furopyridine ring . Experimental validation involves screening iodinating agents (e.g., I₂, ICl, N-iodosuccinimide) in polar aprotic solvents. For instance, ICl in DMF at 50°C showed 85% regioselectivity in analogous systems, with GC-MS monitoring to track byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data?

Discrepancies in NMR shifts due to iodine’s paramagnetic effects can be addressed by comparing experimental data with DFT-calculated chemical shifts. For crystallographic ambiguities (e.g., disorder in the iodine position), iterative refinement in SHELXL with restraints on thermal parameters improves model accuracy . Redundant synthesis and cross-lab validation ensure reproducibility .

Q. Can asymmetric bioreduction be applied to synthesize enantiopure derivatives?

Leuconostoc pseudomesenteroides N13 has been used for enantioselective reduction of similar pyridinylmethanol compounds. A multi-response nonlinear optimization model (e.g., inscribed design) can maximize enantiomeric excess (ee) and conversion by tuning pH (7.5–9.0), temperature (25–30°C), and substrate loading (5–15 mM). Gram-scale production achieved >90% ee in analogous systems .

Q. How does iodine substitution influence electronic properties and reactivity?

Iodine’s polarizable electron cloud enhances electrophilic aromatic substitution but may sterically hinder nucleophilic attacks. Time-dependent DFT (TD-DFT) calculations reveal redshifted UV-Vis absorption peaks due to heavy-atom effects. Electrochemical studies (cyclic voltammetry) show iodine lowers reduction potentials by 0.3–0.5 V compared to non-halogenated analogs .

Q. What computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to enzymes like cytochrome P450. The iodine atom’s hydrophobic and halogen-bonding interactions are critical; for example, it may form a 3.0 Å halogen bond with a backbone carbonyl in the active site, enhancing inhibitory potency .

Key Challenges and Solutions

  • Purification Issues: Iodine’s hydrophobicity complicates column chromatography. Use reverse-phase HPLC with a C18 column and MeOH:H₂O (70:30) gradient .
  • Crystallographic Disorder: Apply SHELXL’s ISOR and DELU restraints to refine iodine’s anisotropic displacement parameters .

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